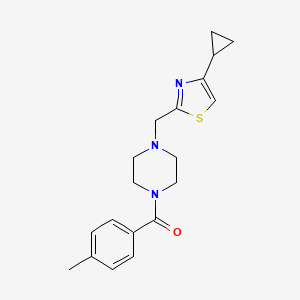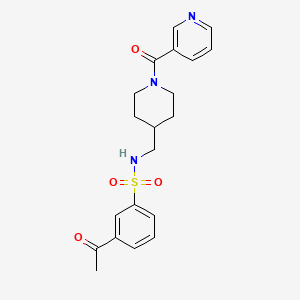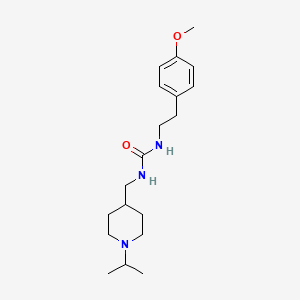
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is a chemical compound with a molecular formula of C24H22F5N5O2S It is known for its unique structural properties, which include a difluorophenyl group and a thiazolyl group connected via a methanesulfonamide linkage
準備方法
The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide typically involves several steps, starting with the preparation of the thiazole ring and the difluorophenyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
類似化合物との比較
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide can be compared with other similar compounds, such as those containing difluorophenyl or thiazolyl groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct biological and chemical activities. Similar compounds include other methanesulfonamide derivatives and thiazole-containing molecules .
特性
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYIOVQVNWZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2441118.png)


![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)




![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2441136.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2441137.png)
![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
